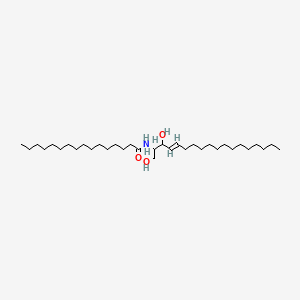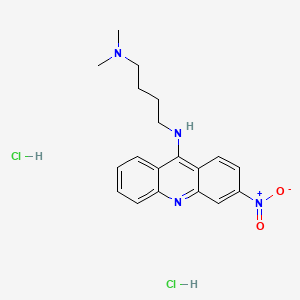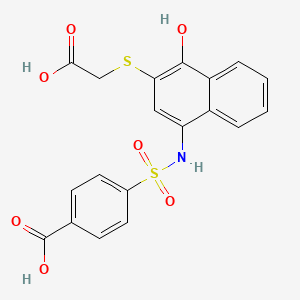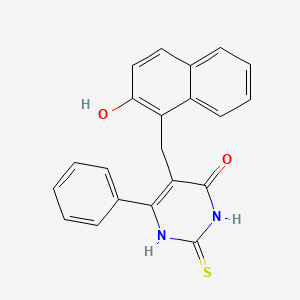
坎比诺
描述
坎比诺是一种合成的杂环化合物,以其对某些酶的抑制活性而闻名,特别是沉默信息调节蛋白(SIRT1 和 SIRT2)和中性鞘磷脂酶 2 (nSMase2)。 由于其潜在的神经保护特性及其在调节细胞应激反应中的作用,坎比诺引起了极大的兴趣 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Cambinol plays a significant role in biochemical reactions, particularly in the inhibition of nSMase2 . This enzyme is responsible for the hydrolysis of sphingomyelin, leading to the production of ceramide, a bioactive lipid that plays a crucial role in stress responses . Cambinol’s interaction with nSMase2 results in the reduction of ceramide levels, thereby mitigating neuronal cell death .
Cellular Effects
Cambinol has profound effects on various types of cells and cellular processes. For instance, it has been found to decrease tumor necrosis factor-α or interleukin-1 β-induced increases of ceramide and cell death in primary neurons . This suggests that Cambinol can influence cell function by modulating cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Cambinol exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it acts as an uncompetitive inhibitor of nSMase2, thereby preventing the increase in ceramide levels and subsequent neuronal cell death . Moreover, it inhibits SIRT1 activity, leading to the hyperacetylation of key stress response proteins and promoting cell cycle arrest .
Metabolic Pathways
Cambinol is involved in the sphingolipid metabolic pathway through its interaction with nSMase2 . By inhibiting this enzyme, Cambinol affects the production of ceramide, a key metabolite in this pathway .
准备方法
合成路线和反应条件
坎比诺是通过一个多步骤过程合成的,该过程涉及将 β-萘酚与各种试剂反应,以形成最终的杂环结构。具体的合成路线和反应条件可能有所不同,但通常包括:
中间体形成: 最初的步骤通常包括通过硝化、还原和环化等反应形成中间体。
最终环化: 最后一步通常包括环化,以形成坎比诺的杂环结构。
工业生产方法
虽然详细的工业生产方法没有得到广泛的记录,但坎比诺的工业规模合成可能涉及优化反应条件以最大限度地提高产量和纯度。 这可能包括使用高通量筛选方法来确定最有效的合成路线和反应条件 .
化学反应分析
反应类型
坎比诺会发生各种化学反应,包括:
氧化: 坎比诺可以在特定条件下氧化,导致形成氧化衍生物。
还原: 还原反应可以改变坎比诺中的官能团,可能改变其生物活性。
取代: 取代反应可以在坎比诺结构中引入不同的官能团,这对于创建具有不同特性的类似物非常有用。
常用试剂和条件
坎比诺反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及促进取代反应的各种催化剂。 具体的条件,例如温度和溶剂,取决于所需的反应和产物 .
形成的主要产物
这些反应形成的主要产物包括坎比诺的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性,并可用于进一步的研究和开发 .
相似化合物的比较
坎比诺在对沉默信息调节蛋白和 nSMase2 的双重抑制效应方面是独一无二的。类似化合物包括:
GW4869: 中性鞘磷脂酶的另一种抑制剂,但与坎比诺相比,其效力和溶解度特性不同.
Sirtinol: 一种沉默信息调节蛋白抑制剂,其化学结构和作用机制与坎比诺不同.
EX-527: 一种 SIRT1 的选择性抑制剂,主要用于衰老和代谢疾病的研究.
坎比诺独特的抑制效应组合及其潜在的治疗应用使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSQVIUFZVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390573 | |
| Record name | Cambinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1mg/mL | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cambinol inhibits the NAD-dependant deacetylases SIRT1 and SIRT2, members of a protein family known as sirtuins. Inhibiting SIRT1 and SIRT2 while cells are under stress increases acetylation of p53, Ku70, and Foxo3a. This inhibition sensitizes cells to the action of drugs like [etoposide] and [paclitaxel], not just other drugs that damage DNA. Although the mechanism of this sensitizing is not defined, it is not dependent on p53, Ku70, or Foxo3a. The independent mechanism suggests the existence of more molecular targets. Cambinol is noncompetitive against NAD and competitive against H-4 peptide, substrates of SIRT2. Inhibiting SIRT2 increases the acetylation of tubulin. Cambinol also increases the acetylation of BCL6, a protein necessary for oncogenesis. Cambinol is also a weak inhibitor of SIRT5. | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14513-15-6 | |
| Record name | Cambinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cambinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cambinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cambinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PHY4FNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cambinol and what is its primary mechanism of action?
A1: Cambinol is a synthetic, small molecule inhibitor that primarily targets the sirtuin family of NAD+-dependent deacetylase enzymes, specifically SIRT1 and SIRT2. [, ] Cambinol inhibits these enzymes, leading to increased acetylation of their target proteins.
Q2: What are the downstream effects of inhibiting SIRT1 and SIRT2 with Cambinol?
A2: Inhibiting SIRT1 with Cambinol can lead to:
- Increased p53 acetylation and activity: This promotes cell cycle arrest and apoptosis. [, , ]
- Reduced cancer stem cell populations and inhibition of epithelial-mesenchymal transition (EMT) in breast cancer models: This suggests a potential role in preventing tumor metastasis and recurrence. [, ]
- Impaired proliferation of multiple myeloma cells: This highlights its potential as a therapeutic agent for multiple myeloma. []
- Induction of cell differentiation: This has been observed in MCF-7, NB4, and 3T3-L1 cell lines, suggesting therapeutic potential for differentiation therapy. []
- Inhibition of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) induced increases in ceramide and cell death in neurons: This suggests a potential neuroprotective role for Cambinol. []
Q3: What is the molecular formula and weight of Cambinol?
A3: Cambinol has the molecular formula C19H16N4O3 and a molecular weight of 348.36 g/mol.
Q4: Is there any available spectroscopic data for Cambinol?
A5: While specific spectroscopic data for Cambinol is not readily available within the provided research, various analytical techniques, including LC-ESI MS/MS, have been employed to characterize its activity and effects. []
Q5: How stable is Cambinol under various conditions?
A5: The provided research does not extensively delve into the stability of Cambinol under various environmental conditions. Further investigation is needed to fully understand its stability profile.
Q6: Does Cambinol possess any catalytic properties?
A7: Cambinol acts as an enzyme inhibitor, not a catalyst. It exerts its effects by binding to and inhibiting the activity of SIRT1 and SIRT2, preventing them from performing their catalytic deacetylation reactions. []
Q7: What are the potential applications of Cambinol based on its known activity?
A7: Based on the available research, Cambinol demonstrates potential applications in various fields, including:
- Oncology: As an antitumor agent against multiple myeloma, Burkitt lymphoma, and potentially other cancers by inducing apoptosis, cell cycle arrest, and inhibiting cancer stem cell properties. [, , , , ]
- Neurodegenerative diseases: As a neuroprotective agent against Parkinson’s disease and other neurodegenerative disorders by inhibiting nSMase2 and reducing ceramide-dependent neurodegeneration. [, ]
Q8: How do modifications to the Cambinol structure affect its activity and selectivity?
A9: Studies have shown that introducing substituents at the N1-position of Cambinol can significantly impact its potency and selectivity for different sirtuin isoforms. [, ] For instance, specific N1-benzyl substitutions have led to the development of analogues with enhanced selectivity for either SIRT1 or SIRT2. []
Q9: In what cell-based assays and animal models has Cambinol shown efficacy?
A9: Cambinol has shown efficacy in various in vitro and in vivo models:
- In vitro: Inhibited proliferation and induced apoptosis in multiple myeloma cell lines (RPMI8226 and U266) [], induced differentiation in MCF-7, NB4, and 3T3-L1 cell lines [], and decreased TNFα- or IL-1β-induced increases in ceramide and cell death in primary neurons. []
- In vivo: Reduced tumor growth in a Burkitt lymphoma mouse xenograft model [] and inhibited tumor growth and metastasis in a xenograft tumor study. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



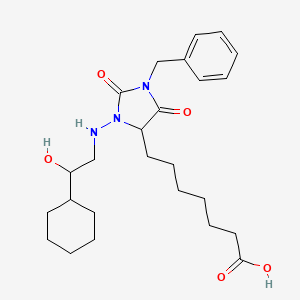
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)

![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)
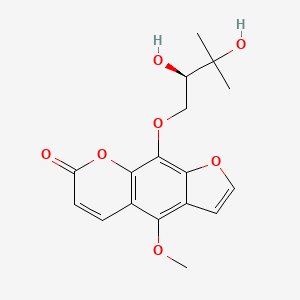
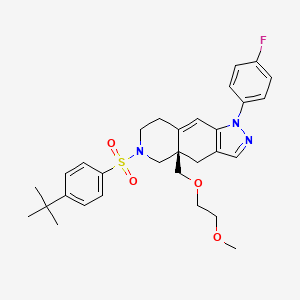
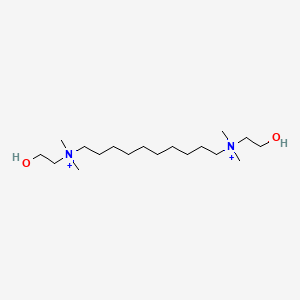
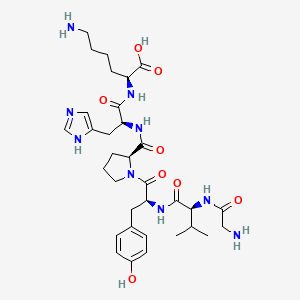
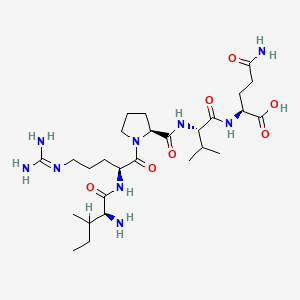
![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)
